REACTION_CXSMILES
|
CC1C(OC2C=CC=C(CCC)C=2)=NC=C([N+]([O-])=O)C=1.[CH3:21][C:22]1[C:23]([O:31][C:32]2[CH:37]=[CH:36][CH:35]=[C:34]([O:38][CH2:39][CH3:40])[CH:33]=2)=[N:24][CH:25]=[C:26]([N+:28]([O-])=O)[CH:27]=1>>[NH2:28][C:26]1[CH:27]=[C:22]([CH3:21])[C:23]([O:31][C:32]2[CH:37]=[CH:36][CH:35]=[C:34]([O:38][CH2:39][CH3:40])[CH:33]=2)=[N:24][CH:25]=1
|
Name
|
Intermediate 26
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
3-methyl-5-nitro-2-{[3-(2-methylethyl)phenyl]oxy}-pyridine
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC=1C(=NC=C(C1)[N+](=O)[O-])OC1=CC(=CC=C1)CCC
|
Name
|
Intermediate 24
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC=1C(=NC=C(C1)[N+](=O)[O-])OC1=CC(=CC=C1)CCC
|
Name
|
3-methyl-5-nitro-2-{[3-(ethyloxy)phenyl]oxy}-pyridine
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC=1C(=NC=C(C1)[N+](=O)[O-])OC1=CC(=CC=C1)OCC
|
Name
|
Intermediate 25
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC=1C(=NC=C(C1)[N+](=O)[O-])OC1=CC(=CC=C1)OCC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
NC=1C=C(C(=NC1)OC1=CC(=CC=C1)OCC)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |